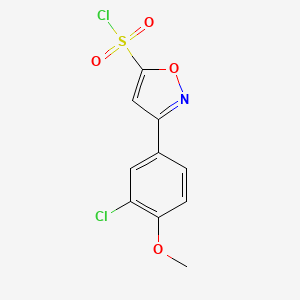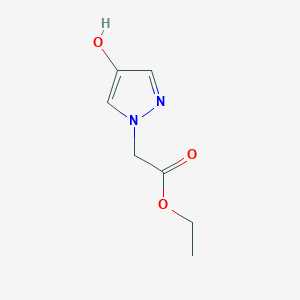
5-氨基-4-羟基-3-((2-羟基-5-硝基苯基)偶氮)萘-2,7-二磺酸二钠盐
描述
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is an organic compound with the molecular formula C16H12N4O10S2.2Na . It is a mono-constituent substance of organic origin . The compound is a dark reddish-brown powder .
Synthesis Analysis
Azo compounds, such as Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C16H12N4O10S2.2Na . The IUPAC name for this compound is disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)diazenyl)naphthalene-2,7-disulfonate .Chemical Reactions Analysis
Based on its chemical structure, Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is incapable of reacting exothermically with combustible materials .Physical and Chemical Properties Analysis
The compound is a dark reddish-brown powder . The melting point of this compound is greater than 350 °C at 976.4hPa . The boiling point is estimated to be 717.34°C . The density of the compound is found to be between 0.4000 g/cm3 and 0.4880 g/cm3 at 32.8oC and 967.3hPa . The water solubility value was found to be 54.45 g/L at 26 °C .科学研究应用
合成和化学性质
萘衍生物(如 1,3-二羟基萘)的合成和应用已被广泛探索,因为它们在各种化学过程中发挥着重要作用。这些化合物作为偶氮染料和颜料合成的关键中间体,展示了它们在化学工业中的用途。合成路线涉及碱熔融和高效二羟基化,突出了向更环保的工艺转变 (张友兰,2005 年)。
环境和毒理学研究
对与 5-氨基-4-羟基-3-((2-羟基-5-硝基苯基)偶氮)萘-2,7-二磺酸二钠盐在结构上相关的芳香氨基磺酸进行的环境和毒理学评估。这些研究重点关注此类化合物的遗传毒性和致癌性,为其环境影响和安全性提供关键见解。大多数这些化合物显示出较低的遗传毒性和致瘤性,这对于它们在各个行业的应用至关重要 (R. Jung、D. Steinle、R. Anliker,1992 年)。
在染料和颜料工业中的应用
偶氮颜料和相关着色剂在染料和颜料工业中的用途突出了 5-氨基-4-羟基-3-((2-羟基-5-硝基苯基)偶氮)萘-2,7-二磺酸二钠盐及其衍生物的相关性。这些化合物是生产油墨、油漆和化妆品不可或缺的一部分,研究重点关注它们的遗传毒性和致癌性,以确保安全性和环境合规性。作为着色剂的功效与安全考虑之间的平衡是研究的关键领域 (P. Møller、H. Wallin,2000 年)。
高级氧化工艺
通过高级氧化工艺 (AOP) 降解含有萘磺酸基团的化合物的研究与环境管理和污染控制有关。这些研究提供了从废水中去除顽固性化合物的见解,有助于开发更有效的废水处理技术。了解此类工艺的降解途径和副产物对于评估环境影响和优化处理方法至关重要 (Mohammad Qutob、M. Hussein、K. Alamry、M. Rafatullah,2022 年)。
安全和危害
作用机制
Target of Action
Mordant Green 17, also known as EINECS 222-646-4 or Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, is primarily used as a dye . The primary targets of this compound are the materials it is intended to color, such as textiles . The dye molecules interact with the fibers of the material, adhering to them and imparting color.
Mode of Action
The mode of action of Mordant Green 17 involves a combination of electrostatic interactions and van der Waals attractions . For small basic dyes, blocking or selective extraction of tissue sections can reduce staining or increase staining. This is as predicted by a simple electrostatic model of dye binding . In contrast, the staining with both large basic dyes and with metal complex dyes was only slightly affected by these treatments . This is in keeping with the probable role of van der Waals attractions and hydrophobic bonding in the binding of large dyes .
Biochemical Pathways
Instead, its primary function is to stain or color materials, and its interactions are largely physical rather than biochemical .
Pharmacokinetics
It’s important to note that the compound’s effectiveness as a dye can be influenced by various factors, including the ph of the solution it’s in and the temperature at which it’s applied .
Result of Action
The primary result of Mordant Green 17’s action is the staining or coloring of materials. The dye adheres to the fibers of the material, resulting in a change in color . The intensity and hue of the color can vary depending on the concentration of the dye and the conditions under which it’s applied .
Action Environment
The action of Mordant Green 17 can be influenced by various environmental factors. For example, the pH of the solution the dye is in can affect its binding to material fibers . Additionally, the temperature at which the dye is applied can also influence its effectiveness . It’s also worth noting that the use of mordants, substances that help dyes bind to materials, can significantly enhance the colorfastness and vibrancy of the dye .
生化分析
Biochemical Properties
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to form stable complexes with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, facilitating the visualization of enzymatic activity in tissues . The nature of these interactions is primarily based on the compound’s ability to undergo redox reactions, which result in color changes that can be easily detected. Additionally, it binds to proteins through electrostatic and hydrophobic interactions, allowing for the staining of specific cellular components.
Cellular Effects
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cell function . For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. The compound’s ability to bind to cellular proteins also affects protein function and localization, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Over time, degradation products may form, which can affect the compound’s staining properties and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and protein activity.
Dosage Effects in Animal Models
The effects of disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can induce toxicity, leading to cellular damage and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a marked change in cellular response. Toxic effects at high doses include oxidative stress, inflammation, and disruption of cellular homeostasis.
Metabolic Pathways
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites involved in detoxification processes. Additionally, the compound can influence the activity of antioxidant enzymes, thereby modulating cellular responses to oxidative stress.
Transport and Distribution
Within cells and tissues, disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. It is also taken up by cells via endocytosis and other transport mechanisms. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is critical for its activity and function . The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications. In these compartments, it can interact with enzymes and other biomolecules, influencing cellular processes. For example, its localization to mitochondria can affect mitochondrial function and energy metabolism, while its presence in lysosomes can impact autophagy and cellular degradation pathways.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate involves the diazotization of 5-amino-4-hydroxy-3-nitronaphthalene-2,7-disulfonic acid followed by coupling with 2-hydroxy-5-nitrobenzenediazonium chloride. The resulting compound is then treated with sodium hydroxide to form the disodium salt.", "Starting Materials": [ "5-amino-4-hydroxy-3-nitronaphthalene-2,7-disulfonic acid", "2-hydroxy-5-nitrobenzenediazonium chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 5-amino-4-hydroxy-3-nitronaphthalene-2,7-disulfonic acid in water.", "Add sodium nitrite and hydrochloric acid to the solution to form the diazonium salt.", "Dissolve 2-hydroxy-5-nitrobenzenediazonium chloride in water.", "Add the diazonium salt solution to the nitrobenzenediazonium chloride solution and stir.", "Add sodium hydroxide to the mixture to form the desired compound.", "Filter the resulting solid and wash with water.", "Dry the product and obtain Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate." ] } | |
CAS 编号 |
3564-28-1 |
分子式 |
C16H12N4NaO10S2 |
分子量 |
507.4 g/mol |
IUPAC 名称 |
disodium;5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N4O10S2.Na/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30); |
InChI 键 |
CMHHJHVXAJQMJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.[Na] |
| 3564-28-1 | |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the aggregation behavior of Mordant Green 17 important in the context of textile dyeing?
A: Mordant Green 17, like many textile dyes, is applied from aqueous solutions. Understanding how this dye behaves in solution is crucial because its aggregation state directly impacts its dyeing properties. The research paper highlights that Mordant Green 17 ions exhibit interionic attractions and tend to self-associate. [] This aggregation can influence dye uptake, color intensity, and even the overall fastness of the dye on the textile substrate.
Q2: How does temperature affect the aggregation of Mordant Green 17 in aqueous solutions?
A: The research indicates that the aggregation number of Mordant Green 17 decreases with increasing temperature. [] This inverse relationship suggests that higher temperatures disrupt the interionic forces driving the self-association of dye molecules, leading to a greater proportion of individual dye ions in solution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)

![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)



![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

